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Compound of Interest

Methyl 3-(p-tolyl)-1H-pyrazole-5-
Compound Name:
carboxylate

Cat. No.: B093716

An In-depth Technical Guide to Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Introduction

The pyrazole ring system is a cornerstone of heterocyclic chemistry, widely recognized as a
"privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Pyrazole derivatives
exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic,
antibacterial, and anticancer properties, and are integral components of numerous marketed
drugs.[3][4][5] Furthermore, their utility extends to agrochemicals, where they serve as potent
fungicides and herbicides.[2][3] Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a
functionalized pyrazole that serves as a valuable building block in organic synthesis. Its
structure combines the versatile pyrazole core with a p-tolyl substituent, known to modulate
lipophilicity and electronic properties, and a methyl ester group that provides a reactive handle
for further chemical elaboration.

This technical guide offers a comprehensive exploration of the physical, chemical, and
spectroscopic properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. It is designed for
researchers, scientists, and drug development professionals, providing not only foundational
data but also insights into its reactivity, synthesis, and analytical characterization.

Compound Identification and Structure
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The structural identity of a molecule is the foundation for understanding its properties and
reactivity. Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is characterized by a five-membered
aromatic pyrazole ring substituted at the C3 and C5 positions.

Caption: Chemical Structure of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate.

A key feature of 1H-pyrazoles is the existence of tautomerism, where the proton on the
nitrogen can migrate between the two nitrogen atoms. This dynamic equilibrium can influence
the compound's reactivity and its interactions in biological systems.[1][2]

Identifier Value

methyl 3-(4-methylphenyl)-1H-pyrazole-5-

IUPAC Name
carboxylate
Methyl 5-p-tolyl-1H-pyrazole-3-carboxylate; 5-p-
Synonyms Tolyl-1H-pyrazole-3-carboxylic acid methyl
ester[6]
CAS Number 192701-73-8[6]
Molecular Formula C12H12N202
Molecular Weight 216.24 g/mol
inChi INChI=1S/C12H12N202/c1-8-2-4-9(5-3-8)10-6-
n
11(12(15)16-7)14-13-10/h2-6H,1,7H3,(H,13,14)
InChlKey Not readily available.
SMILES CC1=CC=C(C=C1)C2=CC(=NN2)C(=0)0C

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing
its solubility, absorption, and formulation characteristics. While specific experimental data for
this exact compound is sparse in publicly available literature, properties can be inferred from its
structure and data from analogous compounds.
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Property Value / Observation Source / Justification

Expected to be a solid at room  Analogous functionalized
Appearance

temperature. pyrazoles are typically solids.
The related compound 3-
] ] ] Methylpyrazole-5-carboxylic
Melting Point Not available. ) ) ) )
acid has a high melting point of
236-240 °C.[7]
Expected to be high due to
Boiling Point Not available. molecular weight and potential
for hydrogen bonding.
Likely soluble in organic
B ] ] solvents like DMSO, DMF, and
Solubility Not readily available. o o
alcohols. Limited solubility in
water is expected.
Store in a cool, dry, well- .
) ) ) Standard practice for stable
Storage ventilated area in a tightly-

) organic compounds.
closed container.[6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized
compound. Below are the expected spectral characteristics for Methyl 3-(p-tolyl)-1H-pyrazole-
5-carboxylate, based on its functional groups and data from similar structures.[8][9][10]

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

e 1H NMR (Predicted, in CDCls, ~400 MHz):

o 0 ~10-12 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can
be highly variable and concentration-dependent.

o & ~7.7 ppm (doublet, 2H): Aromatic protons on the tolyl ring ortho to the pyrazole ring.
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[e]

0 ~7.2 ppm (doublet, 2H): Aromatic protons on the tolyl ring meta to the pyrazole ring.

o

0 ~6.8 ppm (singlet, 1H): Proton at the C4 position of the pyrazole ring.

[¢]

0 ~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-COOCHSs).

[¢]

0 ~2.4 ppm (singlet, 3H): Methyl protons of the p-tolyl group (-CeHa-CH3).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o FT-IR (Predicted, KBr pellet, cm™1):
o ~3200-3400 cm~* (broad): N-H stretching vibration from the pyrazole ring.
o ~3000-3100 cm~*: Aromatic C-H stretching.
o ~2850-2960 cm~1: Aliphatic C-H stretching from the methyl groups.
o ~1720-1740 cm~1 (strong): C=0 stretching of the ester carbonyl group.[11]
o ~1500-1600 cm~: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

o ~1100-1300 cm~1: C-O stretching of the ester group.

Mass Spectrometry (MS)

o MS (Predicted, EI):
o Molecular lon (M*): m/z = 216, corresponding to the molecular weight.

o Key Fragments: m/z = 185 (loss of -OCHs), m/z = 157 (loss of -COOCHSs), m/z = 91 (tolyl
fragment).

Experimental Protocol: NMR Sample Preparation and
Acquisition

This protocol outlines a standard procedure for acquiring NMR data for a compound like
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate.
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Objective: To obtain high-resolution *H NMR spectra for structural elucidation.

Materials:

Sample (~5-10 mg)

Deuterated solvent (e.g., CDClz or DMSO-de)

NMR tube (5 mm)

Pipette/syringe

Vortex mixer

Procedure:

Sample Weighing: Accurately weigh 5-10 mg of the dry compound directly into a clean, dry
vial.

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,
CDCls) to the vial.

Dissolution: Cap the vial and gently vortex or sonicate until the sample is fully dissolved. A
clear, particulate-free solution is required.

Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

Acquisition:

o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

o Acquire the *H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse
angle, 2-5 second relaxation delay).
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o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Integrate the signals and reference the spectrum (e.g., to
residual CHClIs at 7.26 ppm).

Chemical Properties and Reactivity

The reactivity of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is governed by its three key
structural components: the aromatic pyrazole ring, the N-H proton, and the methyl ester group.

» N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be removed
by a base. The resulting pyrazolate anion is a potent nucleophile and can be alkylated or
acylated, providing a straightforward method for synthesizing N-substituted derivatives.[5]

» Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo
electrophilic substitution. The C4 position is the most common site for attack due to the
directing effects of the two nitrogen atoms.[5] Common reactions include halogenation,
nitration, and sulfonation.

o Ester Group Transformations: The methyl ester is a versatile functional handle. It can be:

o Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-
(p-tolyl)-1H-pyrazole-5-carboxylic acid.[12]

o Amidated by reacting with amines to form various pyrazole carboxamides, a common
motif in pharmacologically active molecules.[13]

o Reduced using agents like lithium aluminum hydride to form the corresponding primary
alcohol.
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Caption: Key reaction pathways for Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate.

Synthesis and Methodology

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. Acommon and
effective method is the Knorr pyrazole synthesis and its variations, which typically involve the
condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

A plausible synthetic route to Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate involves the
reaction of a [3-ketoester, specifically methyl 4-(p-tolyl)-2,4-dioxobutanoate, with hydrazine
hydrate.

S —
p-Tolyl methyl ketone Base (e.g., NaOMe Methyl 4-(p-tolyl)-2,4-dioxobutanoate
+ Dimethyl oxalate (B-Ketoester Intermediate)

Hydrazine Hydrate
(H2N-NH2-H20)

Cyclocondensation

Methyl 3-(p-tolyl)-1H-
pyrazole-5-carboxylate

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b093716?utm_src=pdf-body-img
https://www.benchchem.com/product/b093716?utm_src=pdf-body
https://www.benchchem.com/product/b093716?utm_src=pdf-body
https://www.benchchem.com/product/b093716?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: General Synthesis of a Pyrazole
Carboxylate

This protocol describes a general method for synthesizing a pyrazole ester via
cyclocondensation, adapted from established literature procedures.[13][14]

Objective: To synthesize a functionalized pyrazole via the reaction of a 3-enamino diketone
with a hydrazine.

Materials:

e [(-enamino diketone (1.0 eq)

e Hydrazine derivative (e.g., p-tolylhydrazine hydrochloride, 1.0 eq)
o Ethanol (solvent)

o Triethylamine (base, if using a hydrazine salt)

e Round-bottom flask, condenser, magnetic stirrer

e TLC plates (silica gel)

Procedure:

o Reaction Setup: To a solution of the B-enamino diketone (1.0 eq) in ethanol (15 mL) in a
round-bottom flask, add the appropriate hydrazine hydrochloride (1.0 eq) and triethylamine
(1.1 eq).

¢ Heating: Equip the flask with a condenser and heat the reaction mixture to reflux.

o Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using
an appropriate eluent system (e.g., ethyl acetate/hexane).

o Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction
mixture to room temperature. Remove the solvent under reduced pressure using a rotary
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evaporator.

o Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (NazS0Oa4).

« Purification: Filter off the drying agent and concentrate the organic solution. Purify the crude
product by column chromatography on silica gel using a gradient of ethyl acetate in hexane
to afford the pure pyrazole carboxylate product.

o Characterization: Confirm the structure and purity of the final product using NMR, IR, and
MS analysis.

Applications in Research and Development

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is not an end-product itself but rather a versatile
intermediate for creating more complex molecules. Its value lies in the strategic combination of
its structural features.

o Drug Discovery: The pyrazole core is present in numerous FDA-approved drugs.[1][4] This
compound allows for the synthesis of libraries of novel derivatives through reactions at the
N1, C4, and C5 positions. These derivatives can be screened for a wide range of biological
activities, including as kinase inhibitors, antibacterial agents, or anti-inflammatory
compounds.[3][4]

e Agrochemicals: Many successful herbicides and insecticides are based on the pyrazole
scaffold.[2][3] This molecule can be used as a starting point to develop new crop protection
agents.[15][16]

» Material Science: The rigid, aromatic nature of the pyrazole ring makes it a candidate for
inclusion in polymers or organic materials where specific electronic or thermal properties are
desired.[3][17]

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. The following information is
based on safety data for the title compound and related chemical classes.[6][18]
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GHS Hazard Information:
» Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[19][20]
o Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6][19]

o Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[19]
[20]

o Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory
irritation.[6][19]

Precautionary Statement Description

Avoid breathing

P261 _
dust/fumes/gas/mist/vapors/spray.[18]
P280 Wear protective gloves/protective clothing/eye
protection/face protection.[18]
IF ON SKIN: Wash with plenty of soap and
P302+P352
water.[18]
IF IN EYES: Rinse cautiously with water for
P305+P351+P338 several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.
Handling:

Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

Avoid contact with skin, eyes, and clothing.

Minimize dust generation and accumulation.[6]

Wash hands thoroughly after handling.[18]

Storage:
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» Store in a cool, dry place away from incompatible substances and sources of ignition.[6][18]

o Keep the container tightly closed when not in use.[6]

Conclusion

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a well-defined chemical entity with significant
potential as a synthetic intermediate. Its properties are dictated by the interplay of the aromatic
pyrazole core, the p-tolyl group, and the reactive methyl ester. A thorough understanding of its
physicochemical properties, spectroscopic signatures, and reactivity profile—as outlined in this
guide—is crucial for its effective utilization in the synthesis of novel compounds for drug
discovery, agrochemical research, and material science. Adherence to strict safety protocols is
essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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